molecular formula C9H8F2INO2 B8165984 3-(2,2-Difluoroethoxy)-4-iodobenzamide

3-(2,2-Difluoroethoxy)-4-iodobenzamide

Cat. No.: B8165984
M. Wt: 327.07 g/mol
InChI Key: LLISUQXGEUMIFA-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodobenzamide is an organic compound that features a benzamide core substituted with difluoroethoxy and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroethoxy)-4-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodobenzoic acid.

    Formation of Benzamide: The 4-iodobenzoic acid is then converted to 4-iodobenzamide through an amide formation reaction.

    Introduction of Difluoroethoxy Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient introduction of the difluoroethoxy group .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodobenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethoxy)-4-chlorobenzamide
  • 3-(2,2-Difluoroethoxy)-4-bromobenzamide
  • 3-(2,2-Difluoroethoxy)-4-fluorobenzamide

Comparison: Compared to its analogs, 3-(2,2-Difluoroethoxy)-4-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, bromine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2INO2/c10-8(11)4-15-7-3-5(9(13)14)1-2-6(7)12/h1-3,8H,4H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLISUQXGEUMIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)OCC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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